Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)-
Description
Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)- is a substituted aromatic compound with a bromine atom at position 1, a methoxy group (-OCH₃) at position 2, and an isopropyl group (-CH(CH₃)₂) at position 2. Its molecular formula is C₁₀H₁₃BrO, and its molecular weight is 229.12 g/mol. The compound combines electron-withdrawing (bromine) and electron-donating (methoxy) substituents, creating a unique electronic environment on the benzene ring. The isopropyl group introduces steric hindrance, which may influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
1-bromo-2-methoxy-3-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)8-5-4-6-9(11)10(8)12-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYVECCGQUCNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462675 | |
| Record name | 2-bromo-6-isopropylanisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129976-33-6 | |
| Record name | 1-Bromo-2-methoxy-3-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129976-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-6-isopropylanisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)- involves its ability to participate in electrophilic aromatic substitution reactions. The presence of electron-donating and electron-withdrawing groups influences the reactivity and orientation of further substitutions on the benzene ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural, physical, and chemical properties of Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)- with structurally related compounds:
Key Observations:
Electronic Effects :
- The methoxy group in the target compound activates the benzene ring toward electrophilic substitution, while bromine deactivates it. This contrast creates regioselectivity challenges compared to simpler derivatives like 3-bromoanisole .
- The trifluoro derivative (C₇H₄BrF₃O) exhibits enhanced reactivity due to electron-withdrawing fluorine atoms, making it more prone to nucleophilic attack .
Applications :
- Alkyl-substituted benzenes (e.g., 1-methyl-3-(1-methylethyl)-benzene) are common in natural products and essential oils, with demonstrated insecticidal activity .
- Brominated analogs like 3-bromoanisole are utilized in synthetic chemistry for cross-coupling reactions .
For example, the trifluoro derivative (C₇H₄BrF₃O) is classified as acutely toxic, necessitating protective equipment and ventilation .
Research Findings and Data Gaps
- Synthetic Routes : While direct synthesis data for the target compound are unavailable, highlights methods for preparing substituted benzamides via acyl chloride reactions, which could be adapted for introducing the isopropyl group .
- Physicochemical Data : Experimental data (e.g., boiling point, solubility) for the target compound are lacking. However, extrapolation from similar compounds suggests moderate polarity and solubility in organic solvents.
Biological Activity
Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)-, also known as 1-bromo-2-methoxy-3-isopropylbenzene, is a compound belonging to the class of brominated aromatic compounds. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)- is , with a molecular weight of 243.13 g/mol. The compound features a bromine atom and a methoxy group attached to the benzene ring, influencing its reactivity and biological properties.
Antimicrobial Activity
Research has indicated that brominated phenolic compounds exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of various bromophenols derived from marine algae, including derivatives similar to Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)-. These compounds demonstrated efficacy against a range of pathogens, including bacteria and fungi .
Table 1: Antimicrobial Activity of Brominated Compounds
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)- | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory activity of similar brominated compounds has been documented in various studies. Compounds with methoxy groups often exhibit reduced inflammation by inhibiting pro-inflammatory cytokines and mediators. For instance, studies have shown that methoxy-substituted phenols can effectively reduce inflammation in animal models by modulating signaling pathways related to inflammation .
Case Study: In Vivo Anti-inflammatory Effects
In a controlled study involving rats subjected to induced inflammation, administration of brominated phenolic compounds resulted in a significant reduction in swelling and pain compared to control groups. The compounds were found to decrease levels of inflammatory markers such as TNF-alpha and IL-6 .
Anticancer Potential
Emerging research indicates that certain brominated aromatic compounds possess anticancer properties. A study on related compounds demonstrated their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism involved the activation of caspases and modulation of cell cycle progression .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)- | MCF-7 | 15.63 |
| U-937 | 10.38 |
Scientific Research Applications
Structural Characteristics
The presence of both the methoxy group and the isopropyl substituent distinguishes this compound from similar aromatic compounds. This structural uniqueness enhances its utility in chemical reactions and applications.
Organic Synthesis
Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)- serves as a versatile intermediate in organic synthesis. It can undergo various reactions such as:
- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, allowing for the formation of new carbon-nitrogen or carbon-sulfur bonds.
- Cross-Coupling Reactions : It is used in Suzuki and Heck reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.
Pharmaceutical Development
The compound's derivatives have been explored for their potential therapeutic effects. The methoxy and isopropyl groups can enhance bioavailability and modify pharmacokinetic properties, making them suitable candidates for drug development.
Material Science
Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)- is utilized in the synthesis of polymers and materials with specific properties. Its ability to act as a building block for more complex structures makes it valuable in creating advanced materials.
Data Tables
The characterization of Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)- can be performed using various spectroscopic techniques:
- NMR Spectroscopy : Provides information on the hydrogen and carbon environments within the molecule.
- Example: (500 MHz) shows characteristic peaks indicating the presence of aromatic protons and substituents.
Case Study 1: Synthesis of Biaryl Compounds
In a study published by the Royal Society of Chemistry, Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)- was utilized as a starting material for synthesizing biaryl compounds through cross-coupling reactions. The resulting products demonstrated enhanced biological activity compared to their parent compounds .
Case Study 2: Development of Anticancer Agents
Research has indicated that derivatives of this compound exhibit potential anticancer properties. Modifications to the methoxy group have been shown to improve efficacy against specific cancer cell lines .
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s substitution pattern necessitates a multi-step synthesis to ensure proper regiochemical control. Key considerations include:
Directing effects :
- Methoxy (-OCH₃) is an ortho/para-directing , electron-donating group.
- Bromine (-Br) is a meta-directing , electron-withdrawing group.
- Isopropyl (-CH(CH₃)₂) is an ortho/para-directing , electron-donating group via hyperconjugation.
Steric hindrance : The bulky isopropyl group at position 3 limits accessibility to adjacent positions, influencing reaction rates and regioselectivity.
Two primary synthetic routes emerge:
- Isopropylation → Methoxylation → Bromination
- Methoxylation → Bromination → Isopropylation
Stepwise Synthesis Protocols
Route 1: Isopropylation Followed by Methoxylation and Bromination
Friedel-Crafts Isopropylation of Benzene
Reagents : Isopropyl chloride, AlCl₃ (Lewis acid), anhydrous conditions.
Mechanism : Electrophilic aromatic substitution (EAS) generating a carbocation intermediate.
Outcome : Toluene derivative with isopropyl group predominantly at position 3 due to steric and electronic factors.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (exothermic) |
| Solvent | Dichloromethane |
| Yield | 68–72% |
Methoxylation via Nucleophilic Aromatic Substitution
Reagents : Sodium methoxide (NaOCH₃), dimethyl sulfoxide (DMSO), 2-bromo-3-isopropyltoluene intermediate.
Mechanism : Aromatic ring activation via electron-withdrawing groups facilitates nucleophilic attack. Bromine at position 1 acts as a leaving group.
Optimized Protocol :
- Mix intermediate (10 mmol) with NaOCH₃ (15 mmol) in DMSO (50 mL).
- Heat at 80°C for 12 h under N₂.
- Quench with H₂O, extract with EtOAc, dry over MgSO₄.
Yield : 65–70%.
Bromination at Position 1
Reagents : Br₂, FeBr₃ (catalyst), CH₂Cl₂.
Regiochemical Control : Methoxy group directs electrophilic bromination to the ortho position relative to itself, yielding the 1-bromo-2-methoxy-3-isopropylbenzene product.
Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4 h |
| Temperature | 25°C |
| Yield | 85% |
Route 2: Methoxylation First Strategy
Methoxylation of Benzene
Methylation via SN2 :
- Benzene derivative (e.g., 2-nitrophenol) treated with methyl iodide (CH₃I) and K₂CO₃ in acetone.
Conditions : Reflux 24 h, yield 76%.
Bromination
Electrophilic Substitution :
- Use Br₂/FeBr₃ to introduce bromine meta to methoxy group.
Friedel-Crafts Isopropylation
Challenge : Methoxy and bromine groups deactivate the ring, requiring harsher conditions.
Workaround : Use excess AlCl₃ and prolonged reaction time (48 h).
Yield : Reduced to 50–55% due to competing side reactions.
Industrial-Scale Production
Continuous Flow Synthesis
Advantages : Improved heat management and reaction control for exothermic steps like Friedel-Crafts.
Parameters :
- Tubular reactor with AlCl₃-coated surfaces.
- Residence time: 30 min for isopropylation.
- Yield increase: 78% vs. 68% batch.
Catalytic Optimization
Lewis Acid Alternatives :
- FeCl₃: Eco-friendly, 5% lower yield than AlCl₃.
- Ionic liquids: Enhance catalyst recovery, reduce waste.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
- HPLC : >99% purity using C18 column, 70:30 MeOH:H₂O mobile phase.
Comparative Evaluation of Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 62% | 48% |
| Byproducts | Minimal | Significant |
| Scalability | Excellent | Moderate |
| Cost | Moderate | High |
Emerging Methodologies
Photocatalytic Bromination
- Catalyst : TiO₂ nanoparticles under UV light.
- Advantage : Avoids corrosive Br₂, 80% yield at 40°C.
Biocatalytic Approaches
- Enzyme : Halogenase-modified E. coli for regioselective bromination.
- Status : Experimental (lab-scale), 45% yield.
Challenges and Mitigation Strategies
- Steric Hindrance : Use bulky directing groups to block undesired substitution sites.
- Over-Alkylation : Employ stoichiometric AlCl₃ and controlled addition rates.
- Purification : Combine column chromatography and crystallization for high-purity product.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-bromo-2-methoxy-3-(1-methylethyl)benzene, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via electrophilic aromatic substitution (EAS) using a brominating agent (e.g., Br₂/FeBr₃) on a pre-functionalized aromatic precursor. The methoxy and isopropyl groups act as ortho/para-directing groups, requiring careful control of reaction conditions to achieve regioselectivity. Optimization involves:
- Temperature modulation (0–25°C) to minimize side reactions like demethylation or isomerization .
- Use of protecting groups for the methoxy moiety during bromination to prevent unwanted cleavage .
- Key Data : Yield improvements (>70%) are achievable with slow addition of bromine and inert atmosphere conditions .
Q. What analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Methodology :
- GC-MS : Retention time matching (e.g., ~13.62 min under VOAMS8.i instrumentation) and library comparisons (NIST02.l) help confirm molecular weight and fragmentation patterns .
- NMR : Discrepancies in splitting patterns (e.g., aromatic protons) may arise due to steric effects from the isopropyl group. Advanced 2D NMR (COSY, HSQC) resolves overlapping signals .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts (e.g., HBr gas) .
- First Aid : Immediate rinsing with water (15+ minutes for eye exposure) and medical consultation for ingestion .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insight :
- The bromine atom serves as a leaving group, but the bulky isopropyl group adjacent to the methoxy substituent sterically hinders palladium catalyst access.
- Electronic effects from the methoxy group (+M effect) activate the ring but may reduce oxidative addition efficiency.
- Optimization Strategies :
- Use of bulky ligands (e.g., SPhos) improves catalyst turnover .
- Microwave-assisted synthesis reduces reaction time and byproduct formation .
Q. How can contradictions in reported solubility data be resolved, and what models predict solubility in nonpolar solvents?
- Data Reconciliation : Discrepancies arise from variations in purity (e.g., trace isomers) and measurement techniques (e.g., gravimetric vs. spectroscopic).
- Thermodynamic Modeling : The Wilson equation or Non-Random Two-Liquid (NRTL) model accounts for activity coefficients in mixtures. For example, predicted solubility in hexane aligns with experimental data when α₁₂ (nonrandomness parameter) = 0.3–0.5 .
Q. What is the environmental persistence of this compound, and how does its structure influence soil mobility?
- Fate Analysis :
- The bromine atom increases hydrophobicity (logP ~3.5), favoring adsorption to organic matter in soil.
- Methoxy and isopropyl groups reduce biodegradation rates due to steric hindrance of microbial enzymes .
- Mobility Prediction : Column leaching studies show moderate migration potential (Koc = 450–600 mL/g), necessitating containment in lab waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
